molecular formula C10H8BrNO2S2 B1253694 4-(4-Bromophenyl)-2-methylsulfonylthiazole

4-(4-Bromophenyl)-2-methylsulfonylthiazole

Cat. No.: B1253694
M. Wt: 318.2 g/mol
InChI Key: JMHJVLCQKIFLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-methylsulfonylthiazole is a member of thiazoles.

Scientific Research Applications

  • Antimicrobial Evaluation of Novel Compounds :

    • A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including thiazole derivatives, which showed promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Application in Surface Coating and Printing Ink :

    • Research by El‐Wahab et al. (2015) involved the physical incorporation of certain thiazole compounds into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects and slightly enhanced physical and mechanical properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
  • Selective COX-2 Inhibitors :

  • Synthesis of Benzothiazines and Benzoisothiazoles :

  • Synthesis and Antimicrobial Activity of Thiazoles :

    • Güzeldemirci and Küçükbasmacı (2010) synthesized compounds including a thiazole derivative that exhibited promising antimicrobial activities, showcasing the potential of these compounds in medical applications (Güzeldemirci & Küçükbasmacı, 2010).
  • Application in Drug Metabolism Studies :

  • Synthesis and Biological Activity of Thiazole Derivatives :

    • Rodrigues and Bhalekar (2015) synthesized and evaluated the biological efficacy of certain thiazole derivatives, indicating the potential use of these compounds in various biological applications (Rodrigues & Bhalekar, 2015).

Properties

Molecular Formula

C10H8BrNO2S2

Molecular Weight

318.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNO2S2/c1-16(13,14)10-12-9(6-15-10)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

JMHJVLCQKIFLRZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-2-methylsulfonylthiazole
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